![molecular formula C18H22N2O3 B2406326 methyl (4Z)-4-[(dimethylamino)methylidene]-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 477890-31-6](/img/structure/B2406326.png)
methyl (4Z)-4-[(dimethylamino)methylidene]-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Organic compounds are usually described by their molecular formula, structure, and functional groups. The compound you mentioned appears to contain a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .
Synthesis Analysis
The synthesis of organic compounds often involves reactions that form new bonds, introduce functional groups, or rearrange molecular structures. Without specific information on the compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
This typically involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry, which can provide information about the compound’s molecular geometry, connectivity of atoms and presence of functional groups .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. The compound’s functional groups often play a key role in its reactivity .Physical And Chemical Properties Analysis
This could include studying the compound’s melting point, boiling point, solubility, optical activity, and other physical properties. Chemical properties might include acidity or basicity, reactivity with other substances, and stability under various conditions .Wissenschaftliche Forschungsanwendungen
Green Solvent for Organic Synthesis
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, marketed as Rhodiasolv PolarClean, has emerged as a promising green alternative to conventional polar aprotic solvents. Researchers have explored its use in organic synthesis, particularly in reactions where toxic solvents are typically employed. Key points include:
- Applications : Researchers have successfully employed this green solvent in O- and N-arylation reactions via SNAr mechanisms. Solvent recovery is efficient, and yields match or surpass those obtained with other green solvents .
Membrane Science
The compound’s unique properties make it suitable for membrane science applications. Here’s why:
- Toxic Solvent Replacement : In large-scale membrane processes, where toxic polar aprotic solvents are unavoidable, this green solvent offers a safer alternative .
Oil/Water Separation Materials
Researchers have explored the use of copolymers containing 2-(dimethylamino)ethyl methacrylate (DMAEMA) , a structural analogue of our compound, for creating thermo- and pH-responsive oil/water separation materials. These materials can selectively separate oil and water phases based on external stimuli .
Electrochemical Properties
Random copolymers of DMAEMA and methyl methacrylate (MMA) have been synthesized via radical polymerization. These copolymers exhibit interesting electrochemical properties, making them relevant for applications in sensors, actuators, and energy storage devices .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl (4Z)-4-(dimethylaminomethylidene)-2-methyl-5-oxo-1-(2-phenylethyl)pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-13-16(18(22)23-4)15(12-19(2)3)17(21)20(13)11-10-14-8-6-5-7-9-14/h5-9,12H,10-11H2,1-4H3/b15-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJJWGHNWNIFAV-QINSGFPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN(C)C)C(=O)N1CCC2=CC=CC=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/N(C)C)/C(=O)N1CCC2=CC=CC=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4Z)-4-[(dimethylamino)methylidene]-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2406246.png)
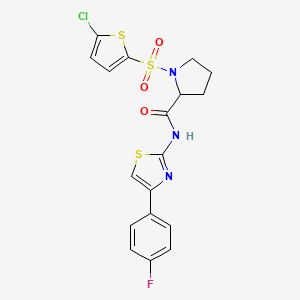
![(2-{[(2-Methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-4-yl)methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2406248.png)
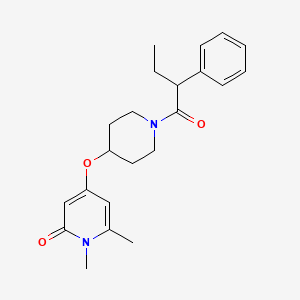
![Ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2406251.png)
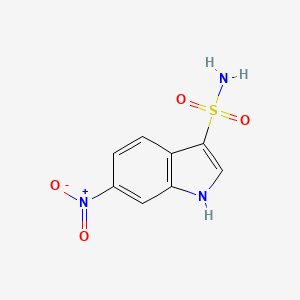
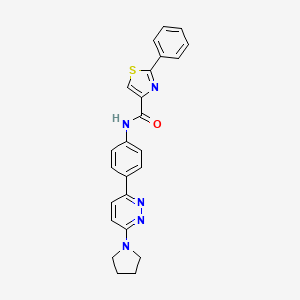

![4-ethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2406261.png)
![1-(2,6-Dioxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2406263.png)
![N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2406264.png)
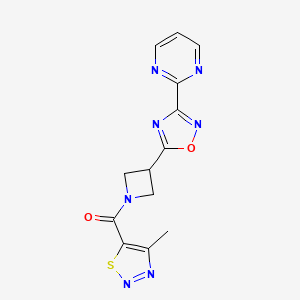
![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2406266.png)